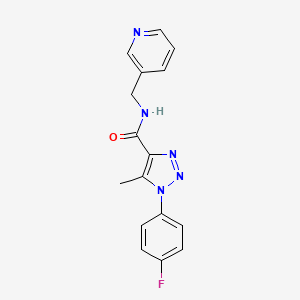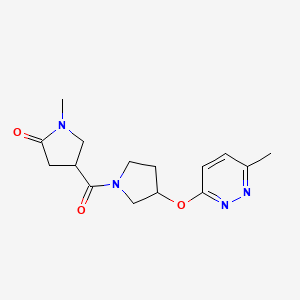
1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound featuring a pyridazinyl-pyrrolidine hybrid structure. This compound is intriguing to chemists and pharmacologists due to its potential biological activities and synthetic versatility. Its structure is characterized by a fusion of a 6-methylpyridazine moiety and a pyrrolidin-2-one scaffold, linked via a pyrrolidine carbonyl bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one generally involves multi-step procedures:
Formation of Pyridazinyl Moiety: : The initial step involves the preparation of the 6-methylpyridazine ring. This can be achieved through cyclization reactions of hydrazine derivatives with suitable precursors.
Introduction of Pyrrolidinone Scaffold: : The pyrrolidin-2-one structure can be introduced via N-alkylation reactions or cyclization of γ-lactam derivatives.
Coupling Reactions: : The linkage between the pyridazine and pyrrolidinone units is facilitated through amide bond formation, employing coupling reagents such as carbodiimides under controlled conditions.
Final Functionalization: : The final steps may include methylation reactions and protection/deprotection sequences to yield the desired product.
Industrial Production Methods
While there are no large-scale industrial methods documented specifically for this compound, its synthesis on an industrial scale would likely involve optimized versions of the aforementioned synthetic routes. Process optimization for yield, purity, and cost-effectiveness is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical transformations:
Oxidation: : The methyl group on the pyridazine ring can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: : The carbonyl groups present in the structure can be reduced to alcohols or amines.
Substitution: : The methylene groups adjacent to the nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenation reagents like thionyl chloride or bromine followed by nucleophiles (amines, alcohols, etc.).
Major Products
Oxidation Products: : Pyridazinyl carboxylic acids, aldehydes.
Reduction Products: : Alcohol derivatives, amines.
Substitution Products: : Various functionalized pyrrolidinone and pyridazinyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one has applications across several scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: : Investigated for its potential activity as an enzyme inhibitor or ligand for biological targets.
Medicine: : Explored for therapeutic potential in treating diseases due to its probable bioactive properties.
Industry: : Utilized in the design of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action for 1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one depends on its interactions at the molecular level:
Molecular Targets: : Potential interactions with enzymes, receptors, or DNA.
Pathways: : May modulate biochemical pathways involved in cellular signaling, metabolic regulation, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-(3-(1-methylpyrrolidin-2-one-4-yl)phenoxy)pyridazine
1-Ethyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-carbonyl)pyrrolidin-2-one
Highlighting Uniqueness
Compared to similar compounds, 1-Methyl-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one stands out due to its specific structural configuration, which imparts distinct chemical reactivity and potential biological activities. Its unique fusion of pyridazinyl and pyrrolidinone structures differentiates it in terms of both synthetic versatility and research applications.
Eigenschaften
IUPAC Name |
1-methyl-4-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-10-3-4-13(17-16-10)22-12-5-6-19(9-12)15(21)11-7-14(20)18(2)8-11/h3-4,11-12H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWGGPBATOJLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CC(=O)N(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2695243.png)
![(E)-N'-[7-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2695246.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2695247.png)
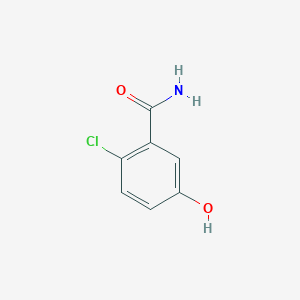
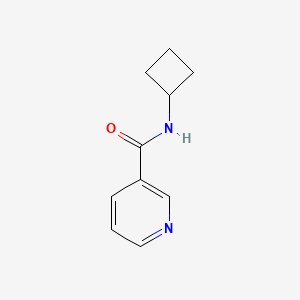
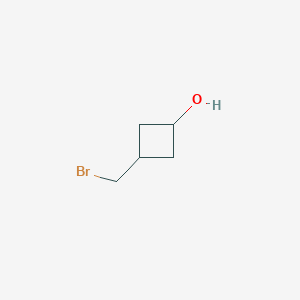
![2-[(1-cyclopentylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2695254.png)
![Benzoic acid, 4-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxymethyl)-](/img/structure/B2695255.png)
![methyl 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2695258.png)
![N-(4-bromo-3-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2695259.png)
![N-[(1-cyclopropanecarbonylpiperidin-4-yl)methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2695260.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2695261.png)
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2695264.png)
